3-Bromo-2-formylthiophene-5-boronic acid
Overview
Description
3-Bromo-2-formylthiophene-5-boronic acid is an organoboron compound that features a thiophene ring substituted with a bromine atom, a formyl group, and a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-formylthiophene-5-boronic acid typically involves the bromination of 2-formylthiophene followed by the introduction of the boronic acid group. One common method includes:
Bromination: 2-Formylthiophene is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide to introduce the bromine atom at the 3-position.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a palladium catalyst and a boron source such as bis(pinacolato)diboron to form the boronic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-formylthiophene-5-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of 3-bromo-2-carboxythiophene-5-boronic acid.
Reduction: Formation of 3-bromo-2-hydroxymethylthiophene-5-boronic acid.
Scientific Research Applications
3-Bromo-2-formylthiophene-5-boronic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Employed in the production of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-2-formylthiophene-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Formylthiophene-2-boronic acid
- 5-Formyl-2-thienylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
3-Bromo-2-formylthiophene-5-boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the thiophene ring. This dual functionality allows for versatile reactivity, making it a valuable intermediate in organic synthesis. The bromine atom facilitates further functionalization through substitution reactions, while the boronic acid group enables coupling reactions, providing a wide range of synthetic possibilities.
Properties
IUPAC Name |
(4-bromo-5-formylthiophen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrO3S/c7-3-1-5(6(9)10)11-4(3)2-8/h1-2,9-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVLESYOWXKWCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C=O)Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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